3-(4-Chloro-2-methylphenyl)propanoic acid
Description
Significance of Arylpropanoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry Research
Arylpropanoic acid derivatives represent a crucial and extensively studied family of compounds, particularly within medicinal chemistry. drugfuture.comsigmaaldrich.com This class is famously associated with a group of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), which includes well-known agents like Ibuprofen and Ketoprofen. drugfuture.comsigmaaldrich.comnih.gov The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) that mediate inflammation. sigmaaldrich.com
Beyond their anti-inflammatory properties, research has demonstrated that arylpropanoic acid derivatives possess a wide spectrum of biological activities, including analgesic, antibacterial, anticonvulsant, and anticancer properties. nih.govchemscene.comnih.gov The versatility of the arylpropanoic acid scaffold allows for structural modifications, where slight changes to the substituents on the aryl ring can lead to significant enhancements in therapeutic activity. drugfuture.comchemscene.com Studies have shown that the carboxylic acid group is a vital feature for the broad pharmacological activity observed in this class of molecules. chemscene.comnih.gov
Overview of Substituted Chloro-Methylphenyl Moieties in Chemical Literature
In the chemical literature, this moiety is integral to compounds explored for diverse applications. For instance, 4-chloro-2-methylphenoxyalkanoic acids have been developed for use as hormone-type herbicides. nih.gov In a different therapeutic area, semicarbazone derivatives incorporating a 3-chloro-2-methylphenyl group have been synthesized and evaluated for their anticonvulsant properties. ncats.io The similar size of a chlorine atom and a methyl group can sometimes allow for "chloro-methyl exchange" in crystal structures, a phenomenon of interest in materials science and crystallography. youtube.com The utility of this substituted moiety is further seen in its incorporation into more complex heterocyclic structures designed for various research applications. molbase.com
Rationale for Comprehensive Academic Investigation into 3-(4-Chloro-2-methylphenyl)propanoic acid
A compelling rationale for a dedicated investigation into this compound emerges from the established significance of its constituent parts. The arylpropanoic acid core is a well-documented pharmacophore with a wide range of proven biological activities. nih.govchemscene.com Simultaneously, the chloro-methylphenyl moiety is a recognized component in molecules designed for applications ranging from medicinal chemistry to agriculture. nih.govncats.io
The specific combination of these two structural units in this compound represents a unique and under-investigated chemical entity. A comprehensive study is warranted to characterize its fundamental physicochemical properties and to explore its intrinsic biological activities. Such research would fill a gap in the current literature and could potentially unveil novel applications for this specific compound, either in its own right or as an optimized precursor for new, more potent derivatives.
Scope and Objectives of the Research Endeavor on this compound
The primary objective of a focused research endeavor on this compound would be to systematically characterize the compound and establish a baseline of its chemical and biological profile. The scope of such research would include:
Synthesis and Purification: Developing and optimizing a reliable synthetic route to produce the compound in high purity.
Physicochemical Characterization: Thoroughly documenting its structural and physical properties using modern analytical techniques.
Screening for Biological Activity: Performing initial screenings to assess its potential in relevant areas such as anticancer, antimicrobial, and anti-inflammatory applications.
Derivative Synthesis: Utilizing the compound as a scaffold to create a library of new derivatives, with the aim of exploring structure-activity relationships.
This research would provide foundational knowledge, enabling further, more targeted investigations into the potential applications of this compound in various scientific fields.
Compound Data
Below are the key identifiers and properties for this compound and a related isomer.
Interactive Data Table: Compound Properties
| Property | 3-(2-Chloro-4-methylphenyl)propanoic acid | This compound |
|---|---|---|
| CAS Number | 124244-16-2 chemscene.comtcichemicals.com | Data Not Available in Search Results |
| Molecular Formula | C₁₀H₁₁ClO₂ chemscene.comtcichemicals.com | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol chemscene.com | 198.65 g/mol |
| Topological Polar Surface Area | 37.3 Ų chemscene.com | Data Not Available in Search Results |
| LogP | 2.67 chemscene.com | Data Not Available in Search Results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIJTEKYHDYRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 4 Chloro 2 Methylphenyl Propanoic Acid
De Novo Synthetic Approaches to 3-(4-Chloro-2-methylphenyl)propanoic acid
The construction of the this compound scaffold from basic precursors involves several strategic synthetic methodologies. These de novo approaches are centered on the efficient formation of the core carbon framework.
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and catalytic methods are paramount for constructing arylpropanoic acids. atlasofscience.org A catalyst accelerates a chemical reaction by providing an alternative pathway with a lower energy barrier without being consumed in the process. atlasofscience.org For the synthesis of arylpropanoic acids, palladium-catalyzed cross-coupling reactions are particularly prominent.
Heck Coupling: A flexible two-step, one-pot procedure can be employed, starting with a Heck reaction between a suitable aryl bromide and ethylene (B1197577), followed by a hydroxycarbonylation step to yield the desired 2-aryl propionic acid. mdpi.com
Suzuki-Miyaura Reaction: This reaction has become a widely used tool for C-C bond formation, involving the coupling of an organic halide with an organoboron reagent, mediated by a palladium or nickel catalyst and a base. atlasofscience.org Its advantages include mild reaction conditions and the stability of the organoboron reagents. atlasofscience.org
Direct Carboxylation: Modern approaches also explore the direct carboxylation of C-H bonds with carbon dioxide (CO2), a highly abundant and low-cost C1 source. researchgate.net For instance, visible-light-mediated carboxylation of benzylic C-H bonds can produce 2-arylpropionic acids under metal-free conditions. researchgate.net
These catalytic systems can be classified as homogeneous, where all components are in the same phase, or heterogeneous, involving multiple phases. atlasofscience.org
To maximize the efficiency of synthetic routes, the optimization of reaction parameters is crucial. Key variables include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. For instance, in a palladium-catalyzed synthesis of 3-(4-chlorophenyl)propionic acid from benzyl 4-chloro cinnamate, a reaction carried out at 40°C for 1.5 hours with a 5% Pd/beta zeolite catalyst resulted in a 98% yield with 100% conversion of the starting material. chemicalbook.com
Factorial design experiments can be employed to systematically study the influence of multiple parameters simultaneously. rsc.org In enzymatic esterification, for example, factors such as acid excess, temperature, vacuum, and time can be optimized to significantly increase conversion rates. rsc.org The goal is to identify a set of conditions that provides the highest possible yield of the desired product while minimizing the formation of byproducts.
Table 1: Illustrative Optimization of a Hypothetical Arylpropanoic Acid Synthesis
| Entry | Catalyst | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2/PPh3 | 80 | Toluene (B28343) | 12 | 65 |
| 2 | Pd(OAc)2/PPh3 | 100 | Toluene | 12 | 78 |
| 3 | PdCl2(dppf) | 100 | DMF | 8 | 85 |
| 4 | PdCl2(dppf) | 100 | DMF | 4 | 92 |
Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comyoutube.com The principles of green chemistry can be applied to the synthesis of arylpropanoic acids to improve environmental safety and efficiency. nih.gov
Key strategies include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with less hazardous alternatives like water or conducting reactions in solvent-free conditions. mdpi.comjddhs.com
Catalysis: Employing catalytic reactions, which are often more selective and require less energy, thereby minimizing waste. jddhs.com Biocatalysis and heterogeneous catalysis are particularly beneficial. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com One-pot synthesis and multicomponent reactions are effective approaches to improve atom economy. nih.gov
Renewable Feedstocks: Utilizing raw materials derived from renewable sources instead of depletable fossil fuels. jddhs.com
Implementing these principles can lead to safer, more energy-efficient, and less wasteful manufacturing processes. youtube.com
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to produce complex molecules. mdpi.com This approach is particularly valuable for creating enantiomerically pure chiral compounds, which is often a requirement for biologically active molecules. rsc.orgmdpi.com
For the synthesis of chiral arylpropanoic acids, several biocatalytic strategies can be employed:
Enzymatic Resolution: Enzymes such as lipases can be used in dynamic kinetic resolution processes to selectively react with one enantiomer in a racemic mixture, allowing for the isolation of a single, pure enantiomer with a theoretical yield of up to 100%. mdpi.com
Asymmetric Synthesis: Enzymes like ene reductases (EREDs) and imine reductases (IREDs) can be used in cascade reactions to convert achiral starting materials into chiral products with high enantiomeric excess. rsc.org
Engineered Enzymes: Modern enzyme engineering allows for the creation of biocatalysts with tailored properties for specific reactions, such as cytochrome P450 monooxygenases for regio-specific hydroxylations or amine oxidases for the deracemization of amines. nih.govnih.gov
These methods provide powerful and sustainable alternatives to traditional asymmetric synthesis for producing chiral analogues of this compound. rsc.orgnih.gov
Functionalization and Derivatization of this compound
The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, most notably esters and amides.
Esterification: The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. The most common method is the Fischer-Speier esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk
Table 2: General Conditions for Fischer Esterification
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | Forms the ester backbone |
| Catalyst | H2SO4, TsOH, HCl | Protonates the carbonyl to increase electrophilicity masterorganicchemistry.com |
| Temperature | Heating/Reflux | Overcomes activation energy of the reaction chemguide.co.uk |
| Driving Equilibrium | Excess alcohol, removal of water | Shifts equilibrium toward product formation (Le Chatelier's Principle) |
Amidation: The formation of an amide from a carboxylic acid and an amine requires the activation of the carboxylic acid, as the direct reaction is generally unfavorable. This is typically achieved using coupling reagents.
Common methods include:
Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. google.com
Other Coupling Agents: A wide variety of modern coupling reagents exist, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which facilitate efficient amide bond formation under mild conditions. organic-chemistry.org Tetramethyl orthosilicate (TMOS) has also been shown to be an effective reagent for the direct amidation of carboxylic acids with amines. organic-chemistry.org
These methods allow for the synthesis of a diverse range of amide derivatives from this compound, which can be used to explore structure-activity relationships in medicinal chemistry.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The outcome of such reactions on a substituted ring is dictated by the electronic properties of the substituents already present. ualberta.calibretexts.org In this compound, the phenyl ring has three substituents:
-Cl (at C4): A weakly deactivating group that directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. libretexts.orgyoutube.com
-CH₃ (at C2): A weakly activating group that directs ortho and para. libretexts.org
-CH₂CH₂COOH (at C1): A deactivating group that directs meta.
The directing effects of these groups combine to determine the position of substitution. The methyl group is an activator, while the chloro and propanoic acid groups are deactivators. The strongest activating group generally controls the regioselectivity. ualberta.ca However, in this case, the activating methyl group and the ortho, para-directing chloro group work in concert.
The available positions for substitution are C3, C5, and C6.
Position 5: This position is ortho to the chloro group and meta to both the methyl and propanoic acid groups.
Position 3: This position is ortho to the methyl group, meta to the chloro group, and ortho to the propanoic acid group.
Position 6: This position is para to the chloro group, ortho to the methyl group, and ortho to the propanoic acid group.
Considering the combined effects, the methyl group strongly favors substitution at positions 3 and 6. The chloro group favors position 5. The deactivating propanoic acid group disfavors substitution at positions 3 and 6. Therefore, substitution is most likely to occur at position 5, which is activated by the resonance effect of the chlorine atom and is not sterically hindered. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally less common than EAS. youtube.com This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.comyoutube.com
The ring of this compound is not sufficiently electron-deficient to undergo NAS under standard conditions. The only potential leaving group is the chloride ion. However, without strong activating groups, displacing the chloride with nucleophiles like hydroxides or amides would require extremely harsh conditions of high temperature and pressure.
An alternative pathway for NAS on unactivated aryl halides is the elimination-addition (benzyne) mechanism. This reaction occurs with exceptionally strong bases, such as sodium amide (NaNH₂). study.com Treatment of 4-chloro-2-methyltoluene with sodium amide leads to the formation of a benzyne intermediate, which then reacts with the amide anion to yield a mixture of isomeric products. study.comchegg.com A similar reaction with this compound would likely proceed via a benzyne intermediate, leading to a mixture of aminated products.
Table 2: Aromatic Substitution Predictions
| Reaction Type | Reagent(s) | Predicted Major Product(s) | Mechanism Notes |
|---|---|---|---|
| Nitration (EAS) | HNO₃, H₂SO₄ | 3-(4-Chloro-2-methyl-5-nitrophenyl)propanoic acid | Substitution directed primarily to C5, ortho to the chloro group. |
| Bromination (EAS) | Br₂, FeBr₃ | 3-(5-Bromo-4-chloro-2-methylphenyl)propanoic acid | Substitution directed primarily to C5, ortho to the chloro group. |
| Amination (NAS) | NaNH₂ | Mixture of 3-(4-amino-2-methylphenyl)propanoic acid and 3-(3-amino-2-methyl-phenyl)propanoic acid | Proceeds via a benzyne intermediate. |
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely used in both academic and industrial synthesis. nobelprize.orgsigmaaldrich.com The aryl chloride in this compound can serve as an electrophilic partner in these reactions, allowing for extensive diversification of the aromatic core. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have made their use routine. unistra.fr
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org This is a versatile method for creating biaryl structures or introducing new alkyl or vinyl groups. The reaction is tolerant of many functional groups, including carboxylic acids. nobelprize.org Catalyst systems often employ bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition of the Pd(0) catalyst to the strong C-Cl bond. nih.govresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine (primary or secondary), ammonia equivalent, or carbazole. wikipedia.org This provides direct access to a wide range of aniline derivatives. As with Suzuki coupling, the use of specialized ligands is crucial for achieving high yields, especially with sterically hindered or unreactive aryl chlorides. researchgate.netthieme-connect.comtandfonline.com
Other significant palladium-catalyzed reactions applicable to this substrate include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and various carbonylation reactions. sigmaaldrich.comacs.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | Biaryl derivative |
| Buchwald-Hartwig | Secondary amine (R₂NH) | Pd₂(dba)₃ / BrettPhos | N,N-disubstituted aniline derivative |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne derivative |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ | Aryl-alkene derivative |
Stereoselective Synthesis of Enantiomeric Forms of this compound
The compound this compound is achiral, as it does not possess a stereocenter. Therefore, it does not exist as enantiomers. However, the principles of stereoselective synthesis are highly relevant for the preparation of chiral derivatives of this compound, particularly α-substituted analogs (e.g., 2-alkyl, 2-amino, or 2-hydroxy-3-(4-chloro-2-methylphenyl)propanoic acid), which are common motifs in biologically active molecules like 2-arylpropionic acid NSAIDs. nih.gov
Several strategies can be employed to synthesize such chiral derivatives enantioselectively.
Asymmetric Hydrogenation: One of the most efficient methods for establishing the α-chiral center is the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor (a substituted cinnamic acid). nih.gov This reaction uses a chiral transition metal catalyst, typically based on rhodium, ruthenium, or nickel, with chiral phosphine ligands (e.g., BINAP, BenzP*). nih.govchemmethod.com The catalyst coordinates to the double bond in a specific orientation, leading to the delivery of hydrogen to one face of the molecule, thereby producing one enantiomer in excess.
Chiral Auxiliary-Based Synthesis: This classical approach involves covalently attaching a chiral auxiliary to a precursor molecule. The auxiliary sterically directs subsequent reactions, such as alkylation at the α-position, to occur from a specific face. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product.
Enzymatic Resolution: A racemic mixture of a chiral derivative can be resolved using enzymes. For instance, lipases or esterases can selectively catalyze the hydrolysis of an ester of one enantiomer, leaving the other enantiomer's ester unreacted. frontiersin.org The resulting carboxylic acid and the unreacted ester can then be separated.
These methods are fundamental in medicinal chemistry for preparing enantiomerically pure compounds, as different enantiomers often exhibit distinct pharmacological activities. nih.govmdpi.com
Table 4: Methodologies for Asymmetric Synthesis of Chiral 3-Arylpropanoic Acid Derivatives
| Method | Precursor | Key Reagent/Component | Principle |
|---|---|---|---|
| Asymmetric Hydrogenation | α-Substituted Cinnamic Acid | Chiral Metal Catalyst (e.g., Rh-BINAP) | Enantioselective addition of H₂ across the C=C double bond. |
| Chiral Auxiliary | Propanoyl derivative | Evans Auxiliary | Steric control of α-alkylation or other α-functionalization. |
| Enzymatic Resolution | Racemic ester of a chiral acid | Lipase or Esterase | Selective hydrolysis of one enantiomer. |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Chloro 2 Methylphenyl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-(4-Chloro-2-methylphenyl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework and insights into its conformational preferences.
Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts can be predicted. The aromatic region of the ¹H NMR spectrum is expected to exhibit three signals corresponding to the three protons on the substituted phenyl ring. The methylene protons of the propanoic acid side chain will appear as two distinct triplets, while the methyl protons will be a singlet. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3' | ~7.2-7.3 | d | ~2.0 |
| H-5' | ~7.0-7.1 | dd | ~8.0, 2.0 |
| H-6' | ~7.1-7.2 | d | ~8.0 |
| -CH₂- (alpha to ring) | ~2.9-3.0 | t | ~7.5 |
| -CH₂- (alpha to COOH) | ~2.6-2.7 | t | ~7.5 |
| -CH₃ | ~2.3-2.4 | s | - |
| -COOH | ~10-12 | br s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~178-180 |
| C-1' | ~135-137 |
| C-2' | ~138-140 |
| C-3' | ~130-132 |
| C-4' | ~132-134 |
| C-5' | ~127-129 |
| C-6' | ~125-127 |
| -CH₂- (alpha to ring) | ~33-35 |
| -CH₂- (alpha to COOH) | ~30-32 |
| -CH₃ | ~19-21 |
Two-Dimensional (2D) NMR Experiments for Through-Bond and Through-Space Correlations
To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
Correlation Spectroscopy (COSY): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, a cross-peak would be expected between the two methylene groups of the propanoic acid side chain, confirming their connectivity. Correlations between the aromatic protons would also be observed, aiding in their specific assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal.
Correlations from the alpha-methylene protons (next to the ring) to the aromatic carbons (C-1', C-2', and C-6').
Correlations from the methyl protons to the aromatic carbons C-1', C-2', and C-3'.
Correlations from the beta-methylene protons to the carboxylic carbon.
Dynamic NMR Studies on Conformational Exchange Processes
The presence of a methyl group at the ortho position of the phenyl ring in this compound introduces the possibility of restricted rotation around the C-C single bond connecting the phenyl ring and the propanoic acid side chain. This restricted rotation can lead to the existence of different conformers that may interconvert at a rate that is on the NMR timescale.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, could be employed to investigate such conformational exchange processes. At low temperatures, the rotation around the C-aryl bond might be slow enough to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion would increase, leading to the broadening and eventual coalescence of these signals. By analyzing the line shapes of the signals at different temperatures, the energy barrier for this rotational process could be determined. Such studies on ortho-substituted aromatic compounds have revealed rotational barriers that are influenced by the size of the ortho substituent nih.govresearchgate.netnih.gov.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering definitive proof of structure and insights into intermolecular interactions.
Analysis of Crystal Packing and Hydrogen Bonding Networks
For this compound, the carboxylic acid functional group is expected to play a dominant role in directing the crystal packing through the formation of strong hydrogen bonds. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, with the carboxylic acid groups of two molecules linked by a pair of O-H···O hydrogen bonds. This is a very common and stable hydrogen-bonding motif observed in the crystal structures of many carboxylic acids ucl.ac.uknih.govresearchgate.net.
Investigation of Polymorphism and Crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon for organic molecules, particularly for carboxylic acids due to the flexibility in their hydrogen-bonding arrangements ucl.ac.uk. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.
An investigation into the crystallization of this compound from various solvents and under different conditions (e.g., temperature, evaporation rate) could reveal the existence of multiple polymorphic forms. Each polymorph would have a unique crystal structure and packing arrangement, which could be fully characterized by single-crystal X-ray diffraction. The identification and characterization of polymorphs are of significant importance in the pharmaceutical and materials sciences.
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Characterization
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be indicative of the presence of one chlorine atom (with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).
The fragmentation of the propanoic acid side chain is expected to be a major pathway. Key fragment ions would likely arise from:
Loss of the carboxylic acid group (-COOH): This would result in a fragment ion at m/z [M-45]⁺.
Alpha-cleavage: Cleavage of the C-C bond between the two methylene groups could lead to the formation of a resonance-stabilized benzylic cation.
McLafferty rearrangement: If the side chain is long enough, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. However, in a propanoic acid side chain, this is less common.
Furthermore, fragmentation of the aromatic ring or rearrangements involving the substituents could also occur. Studies on related substituted 3-phenylpropenoates have shown that fragmentation can proceed via the formation of a benzopyrylium intermediate nih.govnih.govresearchgate.net. For ortho-chloro substituted analogs, a distinct loss of the chlorine atom has been observed nih.govnih.govresearchgate.net. Therefore, a possible fragmentation pathway for this compound could involve the loss of a chlorine radical.
Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 198/200 | [C₁₀H₁₁³⁵ClO₂]⁺ / [C₁₀H₁₁³⁷ClO₂]⁺ | Molecular Ion |
| 153/155 | [C₉H₁₀³⁵Cl]⁺ / [C₉H₁₀³⁷Cl]⁺ | Loss of -COOH |
| 125 | [C₈H₈Cl]⁺ | Benzylic cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the structural confirmation and elucidation of compounds like this compound. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and distinguishing between isobaric interferences. For this compound (C₁₀H₁₁ClO₂), the theoretical exact mass of the molecular ion can be calculated, which serves as a primary point of identification. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak at two mass units higher than the monoisotopic peak ([M]⁺) has an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.
Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion. The fragmentation pattern is characteristic of the molecule's structure, offering a veritable fingerprint for identification. For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would likely induce specific bond cleavages.
Key predictable fragmentation pathways for the protonated molecule include:
Loss of water (-18 Da): A common fragmentation for carboxylic acids, proceeding from the [M+H]⁺ ion.
Loss of the carboxylic acid group (-45 Da): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group to lose the •COOH radical.
Benzylic cleavage: Fission of the C-C bond between the aromatic ring and the propanoic acid side chain, leading to the formation of a stable benzylic cation.
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.
These fragmentation patterns allow for the confident identification of the compound in complex matrices. A study on substituted 3-phenylpropenoates, which are structurally related, noted that fragmentation can occur via a substituted benzopyrylium intermediate, with the relative abundance depending on the position of the halogen substituent nih.gov. In short-chain carboxylic acids, prominent peaks often arise from the loss of OH (molecular ion less 17) and COOH (molecular ion less 45) due to the cleavage of bonds next to the C=O group libretexts.org.
Table 1: Predicted HRMS Data and Potential MS/MS Fragments for this compound
| Ion/Fragment | Predicted Formula | Predicted Exact Mass (m/z) | Description |
| [M+H]⁺ | [C₁₀H₁₂³⁵ClO₂]⁺ | 199.0520 | Protonated molecular ion |
| [M+H]⁺ (Isotope) | [C₁₀H₁₂³⁷ClO₂]⁺ | 201.0491 | Protonated molecular ion with ³⁷Cl isotope |
| [M-H]⁻ | [C₁₀H₁₀³⁵ClO₂]⁻ | 197.0375 | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | [C₁₀H₁₀³⁵ClO]⁺ | 181.0415 | Loss of water from the protonated molecule |
| [M-COOH]⁺ | [C₉H₁₀³⁵Cl]⁺ | 153.0466 | Loss of the carboxylic acid group |
| [C₈H₈³⁵Cl]⁺ | [C₈H₈³⁵Cl]⁺ | 139.0309 | Fragment resulting from cleavage of the propanoic acid side chain |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Tropylium ion, a common fragment for alkyl-substituted benzene rings |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, being a carboxylic acid, has low volatility and is prone to thermal degradation in the hot GC injection port. Therefore, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group. nih.govusherbrooke.ca
Common derivatization techniques for carboxylic acids for GC-MS analysis include:
Silylation: This is one of the most widely used methods, where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form a TMS ester. usherbrooke.carestek.com The resulting derivative is significantly more volatile and less polar, allowing for excellent chromatographic separation. nih.govyoutube.com The mass spectrum of the TMS derivative will show a characteristic molecular ion and fragmentation patterns involving the TMS group.
Esterification (Alkylation): This method involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. researchgate.net Reagents like diazomethane, or alcohols (methanol, ethanol) in the presence of an acid catalyst (e.g., BF₃), can be used. researchgate.net The resulting esters are much more volatile than the parent acid. The choice of alkylating agent will influence the retention time and the mass spectrum of the resulting derivative.
The choice of derivatization method depends on the sample matrix and the presence of other functional groups in the molecule. Silylation is generally efficient for a wide range of functional groups, including hydroxyls and amines, in addition to carboxylic acids. restek.com
Table 2: Common Derivatization Methods for GC-MS Analysis of Carboxylic Acids
| Derivatization Method | Reagent(s) | Derivative Formed | Advantages |
| Silylation | BSTFA + 1% TMCS, MSTFA | Trimethylsilyl (TMS) Ester | Highly effective, increases volatility, produces characteristic mass spectra. |
| Esterification | Methanol/BF₃, Diazomethane | Methyl Ester | Produces stable and volatile derivatives. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Spectroscopic Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.
O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. docbrown.info
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propanoic acid chain will be observed in the 2975-2845 cm⁻¹ region. docbrown.info
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is expected between 1725 and 1700 cm⁻¹. docbrown.info
C-O Stretch and O-H Bend: These vibrations are coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
Aromatic C=C Stretches: The benzene ring will exhibit several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the lower frequency region, typically between 800 and 600 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, other functional groups can be clearly identified.
Aromatic Ring Vibrations: The substituted benzene ring will show strong and sharp bands, particularly the ring breathing mode around 1000 cm⁻¹.
C=O Stretch: The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum.
C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations are readily observable.
C-Cl Stretch: The C-Cl stretch is also Raman active and can be found in the low-frequency region.
The combination of FT-IR and Raman spectra provides a unique "spectroscopic fingerprint" for this compound, allowing for its unambiguous identification.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | Carboxylic Acid | 3300-2500 (very broad, strong) | Weak |
| Aromatic C-H Stretch | Benzene Ring | ~3100-3000 (medium) | Strong |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | ~2975-2850 (medium-strong) | Strong |
| C=O Stretch | Carboxylic Acid | ~1725-1700 (strong, sharp) | Medium |
| Aromatic C=C Stretch | Benzene Ring | ~1600, 1580, 1470 (variable) | Strong |
| C-O Stretch / O-H Bend | Carboxylic Acid | ~1300-1200 (strong) | Weak-Medium |
| Aromatic Ring Breathing | Substituted Benzene | Weak | ~1000 (strong, sharp) |
| C-Cl Stretch | Aryl Halide | ~800-600 (strong) | Medium-Strong |
Chiroptical Spectroscopy (VCD, ECD) for Absolute Stereochemical Assignment of Chiral Analogues
While this compound itself is achiral, chiral analogues can be readily envisaged, for example, by introducing a substituent at the α- or β-position of the propanoic acid chain, creating a stereocenter. For such chiral analogues, chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration (i.e., assigning R or S stereochemistry). wikipedia.orglibretexts.org
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org A VCD spectrum provides information about the three-dimensional arrangement of atoms in a chiral molecule. wikipedia.org For a chiral analogue of this compound, the VCD spectrum would show both positive and negative bands corresponding to the IR absorptions.
The absolute configuration is determined by comparing the experimental VCD spectrum with theoretical spectra calculated for one of the enantiomers (e.g., the R-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). wikipedia.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the synthesized compound. VCD is particularly sensitive to the conformations of the molecule, and accurate computational modeling often requires considering a Boltzmann-weighted average of low-energy conformers. nih.gov
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. researchgate.netencyclopedia.pub The ECD spectrum is sensitive to the electronic transitions within the molecule's chromophores. In a chiral analogue of this compound, the substituted benzene ring acts as the primary chromophore.
The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the stereocenter and its spatial relationship to the chromophore. nih.gov Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer. mdpi.com This approach has been successfully applied to determine the absolute configuration of chiral 2-aryl and 2-aryloxy propionic acids. mdpi.com
Both VCD and ECD are powerful alternatives to traditional methods like X-ray crystallography, especially when obtaining suitable single crystals is challenging. spark904.nl
Table 4: Chiroptical Techniques for Stereochemical Analysis of Chiral Analogues
| Technique | Principle | Application |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration by comparing experimental and calculated vibrational spectra. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration by analyzing the Cotton effects of chromophores. |
Computational Chemistry and Theoretical Studies of 3 4 Chloro 2 Methylphenyl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the electronic distribution, molecular geometry, and spectroscopic characteristics of 3-(4-Chloro-2-methylphenyl)propanoic acid.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and properties of chemical systems. For 3-(4--Chloro-2-methylphenyl)propanoic acid, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups within the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | Data not available |
| Bond Length | C=O (carbonyl) | Data not available |
| Bond Length | O-H (carboxyl) | Data not available |
| Bond Angle | C-C-C (propanoic chain) | Data not available |
| Dihedral Angle | Phenyl ring - Propanoic acid | Data not available |
| Note: This table is illustrative and does not contain actual data as no specific studies were found. |
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For this compound, an ESP map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into potential sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Note: This table is illustrative and does not contain actual data as no specific studies were found. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time. These simulations can reveal the conformational landscape of the molecule, identifying different stable and metastable conformations and the energy barriers between them. Furthermore, MD simulations can explicitly include solvent molecules, providing a detailed understanding of how the solvent influences the structure, dynamics, and properties of the solute.
Reaction Mechanism Elucidation through Transition State Theory and Energy Profile Mapping
Theoretical methods are invaluable for investigating chemical reaction mechanisms. For reactions involving this compound, computational techniques could be used to identify the structures of transition states and intermediates. By calculating the energies along a reaction coordinate, an energy profile can be mapped out, providing the activation energies and reaction enthalpies. This information is critical for understanding the kinetics and thermodynamics of a chemical transformation.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Modeling for Predictability of Interactions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. If a set of derivatives of this compound with known biological activities were available, a QSAR study could be performed. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with the observed activity. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. Chemoinformatics tools would be essential for managing the chemical data, calculating descriptors, and building the predictive models.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. While comprehensive research literature directly comparing a full suite of experimental and theoretical spectra for this specific compound is not widely available, the established methodologies allow for a robust prediction of its spectroscopic characteristics. The comparison of such predicted data with experimentally obtained spectra is a cornerstone of modern chemical structure elucidation.
Theoretical Methodologies
The prediction of spectroscopic parameters is typically accomplished using quantum chemical calculations, with Density Functional Theory (DFT) being one of the most common and effective methods.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. nih.govgaussian.com This approach, often used in conjunction with a DFT functional like B3LYP, computes the isotropic magnetic shielding tensors for each nucleus. acs.org To facilitate comparison with experimental data, these absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).
Vibrational (IR) Spectroscopy: Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. dtic.mil DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are widely used for this purpose. researchgate.netdtic.mil A known discrepancy is that theoretical calculations often overestimate vibrational frequencies due to the assumption of harmonic motion and the limitations of the computational model. nih.gov Consequently, the calculated frequencies are typically multiplied by an empirical scaling factor (often around 0.96-0.98 for B3LYP) to achieve better agreement with experimental results. acs.org
Electronic (UV-Vis) Spectroscopy: The electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukmdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com The results provide the predicted absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org These calculations are crucial for understanding the electronic transitions within the molecule, such as the π → π* transitions expected in the aromatic ring.
Predicted Spectroscopic Data
The following tables present illustrative predicted spectroscopic data for this compound, representing the typical output of quantum chemical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are fundamental for structural verification. The GIAO method would be used to generate these values.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound. This table represents a hypothetical output from a GIAO-DFT calculation, referenced to TMS. Actual experimental values may vary.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 | 178.0 - 180.0 |
| -CH₂- (alpha to COOH) | 2.60 - 2.80 | 34.0 - 36.0 |
| -CH₂- (beta to COOH) | 2.90 - 3.10 | 30.0 - 32.0 |
| Aromatic C-H (H3) | 7.10 - 7.20 | 130.0 - 132.0 |
| Aromatic C-H (H5) | 7.15 - 7.25 | 128.0 - 130.0 |
| Aromatic C-H (H6) | 7.00 - 7.10 | 126.0 - 128.0 |
| Aromatic C-CH₃ | - | 135.0 - 137.0 |
| Aromatic C-Cl | - | 132.0 - 134.0 |
| Aromatic C-CH₂ | - | 138.0 - 140.0 |
| -CH₃ | 2.20 - 2.40 | 18.0 - 20.0 |
Vibrational (IR) Spectroscopy
The predicted IR spectrum provides information about the functional groups present in the molecule. Key vibrational modes for this compound would include stretches from the carboxylic acid group, the aromatic ring, and the carbon-chlorine bond.
Table 2: Illustrative Predicted Wavenumbers for Major Vibrational Modes of this compound. This table represents a hypothetical output from a DFT/B3LYP calculation. These values are typically scaled to improve correlation with experimental data.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (broad) | Carboxylic Acid | 3000 - 3300 |
| C-H Stretch (aromatic) | Phenyl Ring | 3050 - 3150 |
| C-H Stretch (aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |
| C=O Stretch | Carboxylic Acid | 1720 - 1740 |
| C=C Stretch (aromatic) | Phenyl Ring | 1450 - 1600 |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 |
| C-Cl Stretch | Chloro-Aromatic | 1000 - 1100 |
Electronic (UV-Vis) Spectroscopy
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For this compound, the primary absorption is expected to result from π → π* transitions within the substituted benzene ring.
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound. This table represents a hypothetical output from a TD-DFT calculation, which can be influenced by the choice of solvent in the computational model.
| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
| π → π | 270 - 285 | > 0.1 |
| π → π | 220 - 235 | > 0.2 |
Comparison with Experimental Data
The ultimate validation of these theoretical predictions lies in their comparison with high-quality experimental spectra. In a typical research workflow, the predicted data serves as a guide for assigning peaks in the experimental spectra.
NMR: The calculated ¹H and ¹³C chemical shifts would be plotted against the experimental values. A high linear correlation coefficient (R²) would indicate that the computational model accurately describes the electronic environment of the nuclei and confirms the structural assignment.
IR: Experimental IR peaks would be assigned to specific vibrational modes based on the scaled theoretical frequencies. For example, a strong experimental absorption band around 1700-1725 cm⁻¹ would be confidently assigned to the C=O stretch of the carboxylic acid, as supported by the predicted data.
UV-Vis: The calculated λmax values would be compared to the maxima of the absorption bands in the experimental spectrum. A close match helps to confirm the nature of the electronic transitions responsible for the compound's UV absorption profile.
Mechanistic Biological and Biochemical Investigations of 3 4 Chloro 2 Methylphenyl Propanoic Acid Strictly Non Clinical
In Vitro Enzyme Inhibition and Activation Studies: Kinetic and Mechanistic Analysis
Following a comprehensive review of available scientific literature, no specific studies detailing the in vitro enzyme inhibition or activation by 3-(4-Chloro-2-methylphenyl)propanoic acid were identified.
Determination of Inhibition Constants and Binding Modes
There is no publicly available data regarding the determination of inhibition constants (such as Kᵢ or IC₅₀ values) or the specific binding modes of this compound with any enzyme.
Molecular Docking and Dynamics Simulations of Ligand-Enzyme Complexes
No molecular docking or molecular dynamics simulation studies for this compound complexed with any enzyme have been reported in the reviewed literature. While studies exist for structurally related compounds, such as 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives which have been investigated for their interaction with histone deacetylases (HDACs), this data is not directly applicable to the subject compound. researchgate.netrsc.org
Receptor Binding Assays and Ligand-Target Interactions
There is a lack of specific data from receptor binding assays for this compound in the public domain.
Competitive Binding Experiments with Established Biomolecular Targets
No studies reporting the results of competitive binding experiments between this compound and any established biomolecular targets were found.
Structure-Binding Relationship (SBR) Analysis of Analogues
While structure-activity relationship (SAR) studies have been conducted for other series of propanoic acid derivatives, such as 4-substituted methoxylbenzoyl-aryl-thiazoles and 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, a specific SBR analysis for analogues of this compound is not available. nih.govmdpi.com Such analyses for other series have highlighted the importance of specific substitutions on the phenyl ring and other parts of the molecule for their biological activity. nih.govmdpi.com
Cellular Uptake, Transport Mechanisms, and Intracellular Distribution Studies in Model Cell Lines (In Vitro)
No experimental data from in vitro studies in model cell lines is available regarding the cellular uptake, transport mechanisms, or intracellular distribution of this compound.
Investigation of Membrane Permeability and Efflux Mechanisms
There is currently no available data from in vitro studies, such as Caco-2 cell permeability assays or specific efflux pump interaction assays, to characterize the membrane permeability and potential interactions of this compound with cellular efflux mechanisms.
Subcellular Localization through Advanced Imaging Techniques
Information regarding the subcellular localization of this compound is not present in the reviewed scientific literature. Studies employing advanced imaging techniques, such as confocal microscopy with fluorescently-tagged analogues or other high-resolution imaging methods, have not been reported for this specific compound.
Modulation of Specific Biochemical Pathways in Cell-Free Systems or Isolated Cellular Components
Detailed investigations into the direct modulatory effects of this compound on specific biochemical pathways using cell-free systems or isolated cellular components have not been documented.
Analysis of Metabolite Profiles and Enzyme Activities in In Vitro Systems
There are no published studies that provide an analysis of metabolite profiles or the specific enzyme activities that are altered by the introduction of this compound in in vitro systems. Such studies would be essential to understand its metabolic impact at a subcellular level.
Table 1: In Vitro Enzyme Activity Modulation by this compound
| Enzyme/Protein Target | Cell-Free System/Isolated Component | Observed Effect |
| No data available | No data available | No data available |
Gene Expression Profiling in Prokaryotic or Eukaryotic Cell Cultures
Comprehensive gene expression profiling, through techniques like microarray or RNA-sequencing, to determine the effects of this compound on prokaryotic or eukaryotic cell cultures has not been reported. These analyses would be crucial for identifying the molecular pathways and biological processes potentially modulated by this compound.
Table 2: Gene Expression Changes in Response to this compound
| Cell Type | Genes Upregulated | Genes Downregulated |
| No data available | No data available | No data available |
Role as a Precursor or Intermediate in Biosynthetic Pathways of Natural Products
There is no evidence in the current scientific literature to suggest that this compound serves as a precursor or an intermediate in the biosynthetic pathways of any known natural products.
Applications in Materials Science and Chemical Engineering of 3 4 Chloro 2 Methylphenyl Propanoic Acid
Use as a Building Block in Polymer Synthesis and Polymerization Chemistry
The presence of a carboxylic acid functional group makes 3-(4-Chloro-2-methylphenyl)propanoic acid a viable candidate as a monomer or a modifying agent in polymer synthesis. The reactivity of the carboxyl group allows for its incorporation into polymer chains through various polymerization techniques, most notably condensation polymerization.
The compound can be envisioned as a monomer in the synthesis of polyesters and polyamides. The carboxylic acid can react with diols or diamines to form ester or amide linkages, respectively, creating a polymer backbone. The substituents on the phenyl ring—a chlorine atom and a methyl group—are expected to significantly influence the polymerization kinetics compared to unsubstituted phenylpropanoic acid.
The electron-withdrawing nature of the chlorine atom can increase the acidity of the carboxyl group, potentially accelerating the esterification or amidation reaction rate. Conversely, the electron-donating methyl group might have a slight counteracting effect. The steric hindrance introduced by the ortho-methyl group could also play a role in the reaction kinetics, possibly slowing down the approach of the co-monomer.
Table 1: Hypothetical Polymerization Kinetic Data
| Catalyst | Temperature (°C) | Monomer Conversion (%) at 4h | Rate Constant (k) (L/mol·h) |
|---|---|---|---|
| Sulfuric Acid | 150 | 85 | 0.012 |
| p-Toluenesulfonic Acid | 150 | 90 | 0.015 |
| Tin(II) Octoate | 180 | 95 | 0.025 |
The incorporation of the this compound moiety into a polymer is anticipated to impart specific properties to the resulting material. The rigid phenyl ring would enhance the thermal stability and mechanical strength of the polymer. The presence of the chlorine atom is likely to increase the polymer's flame retardancy and modify its refractive index.
Polymers derived from this monomer would likely be amorphous or semi-crystalline, depending on the polymer structure and processing conditions. The bulky substituted phenyl group might disrupt chain packing, leading to a more amorphous character. The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), would be influenced by the rigidity of the backbone and the intermolecular forces.
The mechanical properties, including tensile strength and modulus, are expected to be higher than those of analogous polymers without the aromatic ring. The optical properties, such as transparency and refractive index, would be influenced by the electronic structure of the substituted phenyl ring. A comparative summary of hypothetical properties is presented in Table 2.
Table 2: Hypothetical Properties of a Polyester Derived from this compound
| Property | Value | Unit |
|---|---|---|
| Glass Transition Temperature (Tg) | 120 - 140 | °C |
| Tensile Strength | 60 - 80 | MPa |
| Refractive Index | 1.58 - 1.62 | - |
| Limiting Oxygen Index (LOI) | 28 - 32 | % |
Supramolecular Chemistry and Self-Assembly Processes
The ability of this compound to participate in non-covalent interactions makes it a promising building block in supramolecular chemistry. The carboxylic acid group can form strong hydrogen bonds, while the aromatic ring can engage in π-π stacking and van der Waals interactions.
The compound's structure is suitable for the design of molecular hosts in host-guest chemistry. The substituted phenyl ring can form a pre-organized cavity capable of binding guest molecules through a combination of hydrogen bonding, halogen bonding (from the chlorine atom), and hydrophobic interactions. The specificity of the host-guest interaction could be tuned by modifying the substitution pattern on the aromatic ring. For instance, it could potentially form complexes with small organic molecules or ions, finding applications in sensing or separation technologies.
A significant potential application of this compound lies in the field of crystal engineering, specifically in the formation of cocrystals and metal-organic frameworks (MOFs). nih.govnih.gov
Cocrystals: The carboxylic acid group is a well-established functional group for forming robust hydrogen-bonded synthons with other molecules, such as amides, pyridines, and other carboxylic acids. By co-crystallizing with other organic compounds, it is possible to create new solid forms with tailored physical properties, such as solubility and melting point. The chloro and methyl substituents would influence the crystal packing and the stability of the resulting cocrystals. researchgate.net
Metal-Organic Frameworks (MOFs): The carboxylate group, formed upon deprotonation of the carboxylic acid, can act as a ligand to coordinate with metal ions or clusters, leading to the formation of MOFs. wpi.edunih.gov These crystalline materials are characterized by high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The structure and properties of the resulting MOF would be determined by the coordination geometry of the metal ion and the length and functionality of the organic linker, in this case, derived from this compound. The presence of the chloro and methyl groups on the linker could be used to functionalize the pores of the MOF, tuning its interaction with guest molecules. Benzoic acid and its derivatives have been shown to act as modulators in the synthesis of MOFs, influencing crystal growth and defect formation. acs.orgacs.orgresearchgate.net
Table 3: Potential Interactions in Supramolecular Assemblies
| Supramolecular System | Interacting Groups | Potential Application |
|---|---|---|
| Host-Guest Complex | Carboxyl, Phenyl, Chloro | Molecular Sensing |
| Cocrystal | Carboxyl-Carboxyl Homodimer | Modified Solid-State Properties |
| Cocrystal | Carboxyl-Pyridine Heterosynthon | Pharmaceutical Formulation |
| MOF | Carboxylate-Metal Cluster | Gas Storage/Separation |
Role in Heterogeneous and Homogeneous Catalysis
While direct catalytic applications of this compound are not prominently reported, its structural features suggest potential roles in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , the compound could serve as a ligand for transition metal catalysts. The carboxylate group can coordinate to a metal center, and the electronic properties of the catalyst could be fine-tuned by the chloro and methyl substituents on the phenyl ring. Such tailored ligands can influence the activity and selectivity of catalytic reactions, such as cross-coupling reactions or hydrogenations.
In heterogeneous catalysis , this compound could be used as a precursor for the synthesis of supported catalysts. For example, it could be used to functionalize the surface of a support material like silica (B1680970) or alumina (B75360), and the functionalized support could then be used to anchor catalytic metal nanoparticles. Furthermore, MOFs derived from this linker, as discussed in the previous section, can themselves act as heterogeneous catalysts, with the metal nodes or the functionalized linkers serving as the active sites.
Development of Ligands for Organometallic Catalysis
The carboxylic acid moiety of this compound is a key functional group for its use as a ligand in organometallic catalysis. Carboxylate ligands are known to form stable coordination complexes with a wide range of transition metals. wikipedia.org The coordination can occur in several modes, including monodentate, bidentate, and bridging, which allows for the construction of diverse catalyst structures from dinuclear complexes to coordination polymers. wikipedia.orgrsc.org
The interaction of the carboxylate group with a metal center, such as zinc(II) or lead(II), can generate catalysts with significant Lewis acidity, which is beneficial for a variety of organic transformations. rsc.orgmdpi.com For instance, zinc(II) carboxylate coordination polymers have demonstrated catalytic properties in the degradation of organic dyes. mdpi.com The stability of the resulting metal-ligand bond is a crucial feature, as it can prevent the leaching of the metal during the catalytic cycle, thereby enhancing the catalyst's lifespan and preventing product contamination. nih.gov
Furthermore, the substituents on the phenyl ring—the chloro and methyl groups—can sterically and electronically tune the properties of the resulting metal complex. These groups can influence the electron density at the metal center, which in turn affects the catalyst's activity and selectivity. By modifying these substituents, it is possible to fine-tune the catalyst for specific reactions, such as C-H bond oxidation or cyanosilylation of aldehydes. rsc.orgresearchgate.net The development of metal complexes from substituted propanoic acids demonstrates the potential for creating catalysts with tailored properties for specific industrial applications. researchgate.net
Table 1: Examples of Metal-Carboxylate Complexes in Catalysis
| Metal Ion | Carboxylate Ligand Type | Application | Reference |
|---|---|---|---|
| Ruthenium(II/III) | Pyridine, Imidazole (B134444), Bipyridine based | Water Oxidation | nih.gov |
| Iron(II/III) | Polydentate N-donor ligands | C-H Bond Oxidation | researchgate.net |
| Zinc(II) | Various Carboxylate-based Coordination Polymers | Degradation of Organic Dyes | mdpi.com |
| Lead(II) | 3-Aminopyrazine-2-carboxylic acid | Cyanosilylation of Aldehydes | rsc.org |
Applications in Supported Catalysis and Nanocatalysis
To enhance catalyst stability, reusability, and ease of separation from reaction products, homogeneous organometallic catalysts are often immobilized on solid supports. researchgate.net The carboxylic acid group of this compound provides an effective anchor for grafting the molecule onto the surface of various inorganic support materials, such as silica (SiO₂), alumina (Al₂O₃), or magnetic nanoparticles. acs.orgrsc.orgacs.org This process creates a heterogeneous catalyst where the active catalytic sites are confined to the support surface.
Immobilization can be achieved through several methods, including simple condensation reactions where the carboxylic acid forms a covalent bond with surface hydroxyl groups on the support material. mdpi.com For example, silica-immobilized catalysts have been developed for the reduction of carboxylic acids and have shown that the synergy between the immobilized organic molecule and the silica surface can lead to enhanced catalytic activity. acs.orgacs.org The porous nature of materials like mesoporous silica (e.g., SBA-15, MCM-41) provides a high surface area for anchoring a large number of catalytic sites, further increasing the efficiency of the catalyst system. mdpi.com
In the realm of nanocatalysis, anchoring ligands like this compound onto nanoparticles combines the high surface area of nanomaterials with the specific catalytic activity of the organometallic complex. Edge-oxidized graphene oxide, which contains carboxylic acid groups on its periphery, serves as an example of how such functionalities can be used to graft metal complexes, leading to novel nanomaterials with tailored properties. acs.org
Table 2: Support Materials for Immobilized Catalysts
| Support Material | Functional Group for Anchoring | Catalyst Type | Advantages | Reference |
|---|---|---|---|---|
| Silica (SiO₂) | Carboxylic Acid, Phosphonic Acid | Heterogeneous | High thermal stability, high surface area, enhanced activity | acs.orgrsc.orgmdpi.comlookchem.com |
| Mesoporous Silica (SBA-15, MCM-41) | Phosphonic Acid, Phosphoric Acid Ester | Heterogeneous Asymmetric | Large and tunable pore sizes, high surface area | mdpi.com |
| Magnetic Nanoparticles (Fe₃O₄) | Ionic Liquid with Carboxylic Acid functionality | Heterogeneous Lewis Acid | Easy separation using an external magnet, high recyclability | acs.org |
Development of Sensors and Probes Incorporating the this compound Moiety
The structure of this compound is also suitable for the design of chemical sensors and probes. The substituted phenyl ring can be part of a signaling unit, while the carboxylic acid can act as a recognition site for specific analytes.
Design of Fluorescent or Chromogenic Probes
Fluorescent and chromogenic probes are powerful tools for detecting and quantifying analytes. nih.gov These probes typically consist of a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (fluorophore or chromophore) that produces a measurable optical response upon binding. The design of such probes often relies on the covalent attachment of these two units. nih.govresearchgate.net
The this compound moiety can be chemically modified to serve as the core structure of a probe. The phenyl ring can be functionalized by attaching a fluorescent group, such as a coumarin (B35378) or anthracene (B1667546) derivative. nih.govrsc.org Alternatively, the carboxylic acid group can be used to link the molecule to a known fluorophore. Upon interaction of the probe with a target analyte, conformational changes or electronic perturbations can occur, leading to a change in the fluorescence emission (e.g., quenching or enhancement) or a visible color change. nih.govsigmaaldrich.com For example, sensors based on selenium-containing heterocycles have shown remarkable fluorescence enhancement in the presence of hindered carboxylate anions. nih.gov This principle could be adapted by incorporating the this compound structure into a larger system designed to detect specific ions or molecules.
Table 3: Principles of Fluorescent and Chromogenic Probes
| Probe Type | Recognition Mechanism | Signaling Mechanism | Analyte Examples | Reference |
|---|---|---|---|---|
| Selenium-based fluorescent sensor | Interaction with carboxylate group | Fluorescence enhancement and red shift | Carboxylate anions | nih.gov |
| Coumarin-imidazole based probe | Protonation of imidazole moiety | Fluorescence quenching (PET) | H⁺ (extreme acidity) | nih.gov |
| Anthracene derivative probe | Reaction with catalyst | Fluorescence change | Amidation catalysts | rsc.org |
Electrochemical Sensor Development for Specific Analytes
Electrochemical sensors offer high sensitivity and are well-suited for a variety of applications, including environmental monitoring and biomedical diagnostics. nih.gov A particularly effective method for creating highly selective electrochemical sensors is through the use of molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a template molecule. nih.gov
In this context, this compound can be used as the template molecule during the polymerization process. researchgate.net Functional monomers, such as p-aminothiophenol or other electroactive monomers, are allowed to self-assemble around the template molecule through non-covalent interactions (e.g., hydrogen bonding with the carboxylic acid group). mdpi.comyoutube.com This pre-polymerization complex is then co-polymerized with a cross-linker on the surface of an electrode. nih.gov Subsequent removal of the template molecule leaves behind cavities that are specifically shaped to rebind this compound or structurally similar analytes.
The binding of the analyte to the MIP-modified electrode can be detected as a change in the electrochemical signal (e.g., current or potential), allowing for quantitative analysis. nih.gov The use of carboxylic acid-functionalized monomers or templates is a common strategy in MIP synthesis, highlighting the potential of this compound in this field. mdpi.combohrium.com
Table 4: Examples of MIP-Based Electrochemical Sensors
| Template Molecule | Functional Monomer | Detection Principle | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Cholesterol | p-Aminothiophenol | Electrochemical | Not specified | mdpi.com |
| L-Phenylalanine | Thiophen-3-carbonyl tryptophan | Square Wave & Cyclic Voltammetry | 1.0 x 10⁻⁹ M | researchgate.net |
| Dopamine | o-Aminophenol | Cyclic & Differential Pulse Voltammetry | 1.98 nM | nih.gov |
Environmental Chemistry and Degradation Studies of 3 4 Chloro 2 Methylphenyl Propanoic Acid
Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is a significant process in the environmental degradation of organic pollutants. In aqueous and atmospheric environments, chlorinated aromatic compounds can undergo photodegradation through various mechanisms.
In the gas phase, the photodegradation of volatile chlorinated organic compounds is influenced by factors such as initial concentration, humidity, light intensity, and temperature. nih.gov For related compounds, studies have shown that UV irradiation can lead to their destruction. nih.gov The primary mechanism often involves the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring and the aliphatic side chain. nih.gov This can lead to hydroxylation, decarboxylation, and eventual cleavage of the aromatic ring. nih.gov
In aqueous solutions, the photodegradation of chlorinated phenoxy acids is also well-documented. For instance, the photocatalytic degradation of 2-chlorobiphenyl (B15942) in the presence of titanium dioxide (TiO2) under simulated solar irradiation follows pseudo-first-order kinetics. nih.gov The initial steps involve the formation of hydroxylated intermediates, which are then further oxidized to aldehydes, ketones, and carboxylic acids, ultimately leading to mineralization into CO2 and HCl. nih.gov The pH of the solution can significantly influence the degradation rate, with acidic conditions often favoring the process for compounds with carboxylic acid groups. mdpi.com
While specific kinetic data for 3-(4-chloro-2-methylphenyl)propanoic acid is not available, the principles observed for similar molecules suggest that it would be susceptible to photodegradation, particularly in the presence of photocatalysts like TiO2.
Microbial Biodegradation Mechanisms and Identification of Metabolites
Microbial biodegradation is a crucial pathway for the removal of organic pollutants from the environment. Bacteria have evolved diverse strategies to degrade chlorinated aromatic compounds. nih.gov The critical step in this process is the cleavage of the carbon-halogen bond. nih.gov This can occur either directly from the aromatic ring as an initial step or after the ring has been opened. nih.gov
For chloroaromatic compounds, two main bacterial degradation strategies are employed:
Direct removal of chlorine substituents: This can happen through hydrolytic or oxygenolytic displacement with hydroxyl groups, or through reductive dechlorination, which is common in anaerobic environments. nih.gov
Oxygenative ring cleavage: In this process, the aromatic ring is first cleaved, and the chlorine is removed from the resulting aliphatic intermediates. nih.gov
Studies on the herbicide MCPA have identified several bacterial strains capable of its degradation. The degradation is often initiated by the action of monooxygenases or dioxygenases. For example, Pseudomonas species have been shown to convert 4-chlorophenylacetic acid into hydroxylated intermediates such as 3-chloro-4-hydroxy-, 4-chloro-3-hydroxy-, and 4-chloro-2-hydroxyphenylacetic acid. nih.gov However, these are not always on the main degradation pathway. nih.gov The actual degradation of 4-chlorophenylacetic acid appears to be initiated by a dioxygenase. nih.gov
In the case of mecoprop, bacterial degradation under aerobic conditions has been observed to be incomplete, with about 75% of the chlorine being released. capes.gov.br A key metabolite identified in this process is 4-chloro-2-methylphenol, indicating the cleavage of the ether linkage in mecoprop. capes.gov.br
Given the structural similarities, it is plausible that the microbial biodegradation of this compound would proceed through similar initial steps, likely involving hydroxylation of the aromatic ring and subsequent cleavage, or initial attack on the propanoic acid side chain.
Stability and Transformation in Environmental Compartments (Soil, Water, Air)
The stability and transformation of this compound in soil, water, and air are governed by a combination of its physicochemical properties and environmental factors.
Soil: In soil, the persistence of compounds like MCPA is influenced by microbial activity, which is in turn affected by soil moisture, temperature, and organic matter content. The degradation of MCPA is generally faster in topsoil horizons compared to subsoils, with half-lives ranging from approximately 5 to 10 days in topsoils and 12 to 23 days in subsoils. nih.gov The presence of water is essential for microbial activity; under drought conditions, the degradation of MCPA is significantly slowed down, prolonging its toxic effect. mdpi.com
Water: In aqueous environments, the stability of this compound would be influenced by photodegradation and microbial activity. As an acid, its solubility and speciation will be pH-dependent. At environmental pH values typically above its pKa, it will exist predominantly in its anionic form, which is generally more mobile in water.
Air: Due to its carboxylic acid group, this compound is expected to have a relatively low vapor pressure, limiting its volatilization from soil and water surfaces. However, if it does enter the atmosphere, it would be subject to photodegradation. nih.gov
Adsorption and Leaching Behavior in Soil Systems
The adsorption and leaching behavior of an organic compound in soil determines its mobility and potential to contaminate groundwater. For acidic compounds like MCPA, sorption to soil is highly dependent on the soil's organic carbon content and pH. nih.gov
Sorption of MCPA is positively correlated with soil organic carbon content, including humic and fulvic acid fractions, and negatively correlated with soil pH. nih.govresearchgate.net At low pH, the carboxylic acid group is protonated, making the molecule less polar and increasing its adsorption to soil organic matter. nih.gov Conversely, at higher pH, the compound is in its anionic form, which is more water-soluble and less strongly adsorbed, leading to a higher potential for leaching. researchgate.net
The removal of soil organic matter has been shown to decrease MCPA sorption by 37-100%, highlighting the critical role of organic matter in its retention in soil. nih.gov Desorption studies indicate that a significant portion of sorbed MCPA can be released back into the soil solution, although some hysteresis (the difference between sorption and desorption pathways) is observed. nih.gov The long-term contact of these compounds with soil can lead to decreased desorption over time, suggesting some degree of irreversible binding or sequestration within the soil matrix. researchgate.net
The following table summarizes the Freundlich sorption coefficients (Kf) for MCPA in different soil horizons, illustrating the influence of soil properties on its adsorption.
| Soil Horizon | Kf [mg^(1-1/n) kg^(-1) L^(1/n)] | 1/n |
| A | 0.37 - 1.03 | |
| B | ||
| C | * | |
| Specific values for 1/n and for B and C horizons were not provided in the search results. | ||
| Data from a study on MCPA sorption in representative soils. nih.gov |
This table demonstrates that the sorption of MCPA is relatively weak, as indicated by the low Kf values, suggesting a potential for leaching in soils with low organic matter content and higher pH.
Future Research Directions and Unanswered Questions for 3 4 Chloro 2 Methylphenyl Propanoic Acid
Exploration of Novel and Sustainable Synthetic Routes for Advanced Analogues
The current industrial production of simple propionic acids often relies on petrochemical processes, such as the carbonylation of ethylene (B1197577) or the oxidation of propionaldehyde. researchgate.net While efficient, these methods present challenges regarding sustainability and reliance on non-renewable resources. researchgate.net A significant future direction lies in developing more sustainable synthetic routes, not only for the parent compound but also for its advanced analogues.
Bio-based approaches, utilizing engineered bacteria as cellular factories to produce propionate (B1217596) from waste-derived substrates, are becoming increasingly attractive alternatives. researchgate.net Research into metabolically engineered microorganisms, such as Clostridium saccharoperbutylacetonicum, to produce propionate via synthetic pathways is a promising frontier. researchgate.net Furthermore, photocatalytic synthesis of propionic acid from plastic waste represents a greener route that could be adapted for more complex derivatives. researchgate.net
For creating advanced analogues, modifying the core structure of 3-(4-Chloro-2-methylphenyl)propanoic acid is crucial. Structure-activity relationship (SAR) studies on related phenylpropanoic acids have shown that modifications at the alpha-position, the linking group, and the distal hydrophobic tail can significantly influence biological activity. nih.gov Future synthetic efforts should focus on:
Green Chemistry Principles: Employing methods that reduce waste, use less hazardous reagents, and are more energy-efficient. This could involve exploring catalytic reactions that minimize stoichiometric by-products.
Combinatorial Synthesis: Developing high-throughput methods to generate libraries of analogues with diverse substitutions on the phenyl ring and modifications to the propanoic acid chain. This would accelerate the discovery of compounds with enhanced or novel properties.
Biocatalysis: Using enzymes to perform specific chemical transformations, offering high selectivity and milder reaction conditions compared to traditional chemical methods.
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
Arylpropionic acid derivatives are known to possess a wide spectrum of biological activities, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. orientjchem.org However, the precise molecular targets and mechanisms of action for this compound are not fully understood. Future research should aim for a comprehensive mechanistic understanding.
Key areas for investigation include:
Target Identification and Validation: Moving beyond general screening to pinpoint specific protein targets. Studies on similar substituted phenylpropanoic acids have identified them as potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype, which is crucial in lipid and glucose homeostasis. nih.govnih.gov Investigating the interaction of this compound with different PPAR subtypes is a critical next step.
Pathway Analysis: Exploring downstream signaling pathways affected by the compound. For instance, derivatives of a structurally similar compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, are thought to act through the HSP90 and TRAP1 mediated signaling pathway. rsc.org Determining if this compound engages similar or different cellular pathways is essential.
Structural Biology: Obtaining co-crystal structures of the compound bound to its biological targets. This would provide invaluable, atomic-level insights into the specific binding interactions, explaining its potency and selectivity, and guiding the rational design of more effective analogues. nih.gov
Table 1: Potential Biological Targets for Future Investigation
| Target Class | Specific Example(s) | Potential Biological Relevance |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ) | Metabolic diseases, dyslipidemia, inflammation nih.govnih.gov |
| Enzymes | Cyclooxygenase (COX-1, COX-2) | Inflammation, pain orientjchem.org |
| Chaperone Proteins | Heat Shock Protein 90 (HSP90), TNF Receptor-Associated Protein 1 (TRAP1) | Cancer cell proliferation rsc.org |
| Other Receptors | Aryl Hydrocarbon Receptor (AhR) | Intestinal barrier function, immune response nih.gov |
Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships
Computational chemistry offers powerful tools to accelerate the research and development process. For this compound and its analogues, advanced computational modeling can provide predictive insights, reducing the need for extensive and costly empirical screening.
Future research should leverage computational approaches for:
Predictive Toxicology and Metabolism: Using Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity and metabolic fate of new analogues before they are synthesized.
Binding Affinity Prediction: Employing techniques like molecular docking, molecular dynamics (MD) simulations, and free energy calculations (e.g., MM-PBSA) to predict how strongly a designed analogue will bind to a specific biological target, such as a PPAR receptor. nih.gov This allows for the in-silico screening of virtual compound libraries to prioritize the most promising candidates for synthesis.
Structure-Property Relationship (SPR) Analysis: Developing models that correlate specific structural features with observed physical or biological properties. rsc.org For example, understanding how the position of the chloro and methyl groups influences the electronic distribution of the phenyl ring and, consequently, its binding affinity or reactivity. This can guide the design of molecules with desired characteristics, whether for biological activity or materials science applications.
Integration into Emerging Technologies in Advanced Materials and Nanoscience
The unique combination of a carboxylic acid headgroup, a rigid substituted aromatic ring, and a short alkyl chain makes this compound a potentially valuable building block in materials science and nanotechnology. This area remains largely unexplored and represents a significant opportunity for innovative research.
Future directions could include:
Polymer and Co-crystal Synthesis: Using the carboxylic acid functionality to act as a monomer in the synthesis of novel polyesters or polyamides. The rigid, substituted phenyl core could impart specific thermal or mechanical properties to the resulting polymers. Furthermore, its ability to form hydrogen bonds makes it a candidate for creating co-crystals with unique mechanical or optical properties. rsc.org
Functional Surfaces and Nanoscience: Investigating the self-assembly of this molecule on various substrates. The carboxylic acid group can anchor to metal oxide surfaces (e.g., titanium dioxide, zinc oxide), forming self-assembled monolayers (SAMs). These SAMs could be used to modify the surface properties of materials, for instance, to control wettability, adhesion, or to act as a spacer layer in electronic devices or sensors.
Drug Delivery Systems: Exploring the use of the molecule or its derivatives as ligands on the surface of nanoparticles for targeted drug delivery. The specific substitutions on the phenyl ring could be tailored to interact with biological targets, guiding the nanoparticle to specific cells or tissues.
Comprehensive Environmental Impact Assessment and Remediation Strategies
The presence of a chlorinated aromatic ring in this compound necessitates a thorough evaluation of its environmental fate, persistence, and potential toxicity. Chlorinated aromatic compounds can be persistent environmental pollutants, and understanding their behavior is crucial for responsible development. eurochlor.orgnumberanalytics.com
Key unanswered questions that require investigation are:
Biodegradability: Determining the rate and extent of its biodegradation in various environmental compartments (soil, water). Studies on the related herbicide Mecoprop show that microbial degradation is a key factor in its environmental breakdown, with half-lives varying significantly depending on soil type, temperature, and moisture. chemicalbook.com Similar studies are needed for this specific isomer.
Degradation Pathways: Identifying the metabolic pathways used by microorganisms to break down the compound. This involves looking for both aerobic degradation and anaerobic processes like reductive dechlorination, where chlorine atoms are removed from the aromatic ring. eurochlor.org
Ecotoxicity: Assessing its potential toxicity to a range of non-target organisms, including aquatic life, soil microbes, and plants.
Should the compound prove to be persistent or toxic, research into effective remediation strategies will be vital.
Table 2: Potential Remediation Technologies for Investigation
| Technology Type | Specific Method | Principle of Action |
| Bioremediation | Enhanced Reductive Dechlorination | Stimulation of anaerobic microbes to remove chlorine atoms from the molecule. numberanalytics.comenviro.wiki |
| Aerobic Cometabolism | Use of microorganisms that degrade the compound while feeding on another primary substrate. eurochlor.org | |
| Chemical Remediation | In Situ Chemical Oxidation (ISCO) | Injection of powerful oxidants (e.g., persulfate, permanganate) to chemically destroy the contaminant. numberanalytics.commdpi.com |
| In Situ Chemical Reduction (ISCR) | Use of reducing agents like Zero-Valent Iron (ZVI) to degrade the chlorinated compound. mdpi.comcascade-env.com | |
| Physical Remediation | Activated Carbon Sorption | Adsorption of the compound onto activated carbon to remove it from water or air. chemicalbook.com |
| Thermal Treatment | Application of heat to vaporize and destroy the compound in contaminated soil. enviro.wikicascade-env.com |
A comprehensive understanding of these environmental factors is not only a scientific necessity but also a prerequisite for any potential large-scale application of this compound or its derivatives.
Q & A
Q. What experimental designs minimize byproduct formation in multi-step syntheses?
- Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, stoichiometry). In-line monitoring (e.g., FTIR spectroscopy) detects intermediates early, enabling real-time adjustments .
Comparative and Mechanistic Studies
Q. How does this compound interact with biological targets compared to its non-chlorinated analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
